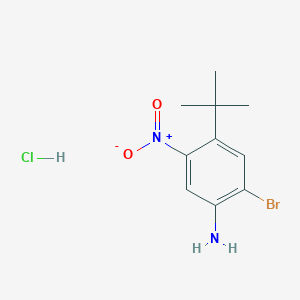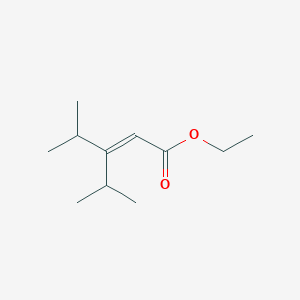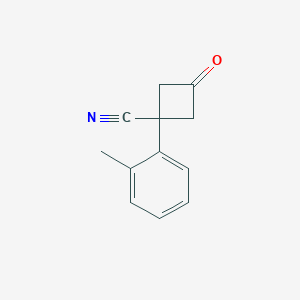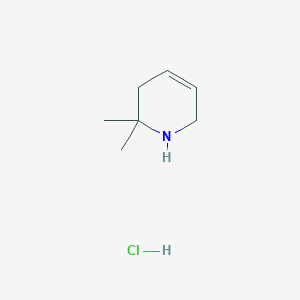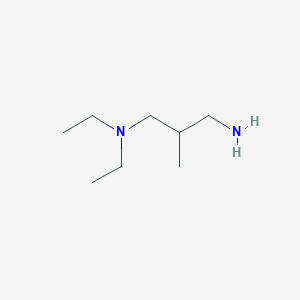
N1,N1-diethyl-2-methylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-diethyl-2-methylpropane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-2-methylpropane-1,3-diamine typically involves the reaction of diethylamine with 2-methylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the industrial production.
化学反应分析
Types of Reactions
N1,N1-diethyl-2-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N1,N1-diethyl-2-methylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which N1,N1-diethyl-2-methylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A similar diamine with two methyl groups instead of ethyl groups.
N-methyl-1,3-propanediamine: A diamine with one methyl group and one hydrogen atom on each nitrogen.
Uniqueness
N1,N1-diethyl-2-methylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of ethyl groups instead of methyl groups can lead to differences in reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other diamines may not be as effective.
属性
CAS 编号 |
889889-06-9 |
|---|---|
分子式 |
C8H20N2 |
分子量 |
144.26 g/mol |
IUPAC 名称 |
N',N'-diethyl-2-methylpropane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3 |
InChI 键 |
WDCCROLLJZMYQF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



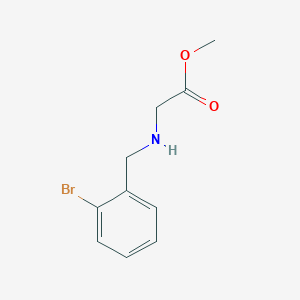
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
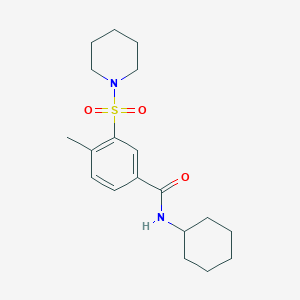
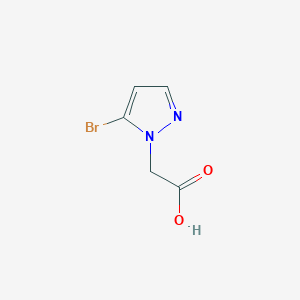


![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

